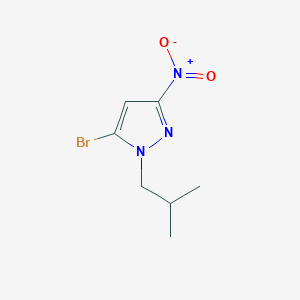
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, a nitro group, and an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: Finally, the nitro-bromopyrazole is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products
Oxidation: Amino derivatives of the pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Amino-pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The isobutyl group may enhance the compound’s lipophilicity, improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-nitro-1H-pyrazole: Lacks the isobutyl group, which may affect its solubility and reactivity.
1-(2-methylpropyl)-3-nitro-1H-pyrazole: Lacks the bromine atom, which may influence its binding properties and reactivity.
5-bromo-1-(2-methylpropyl)-1H-pyrazole: Lacks the nitro group, which may alter its redox properties and biological activity.
Uniqueness
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is unique due to the presence of all three substituents (bromine, nitro, and isobutyl groups) on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H10BrN3O2 |
|---|---|
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
5-bromo-1-(2-methylpropyl)-3-nitropyrazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-5(2)4-10-6(8)3-7(9-10)11(12)13/h3,5H,4H2,1-2H3 |
Clave InChI |
LPCXCFHUXPJYAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)

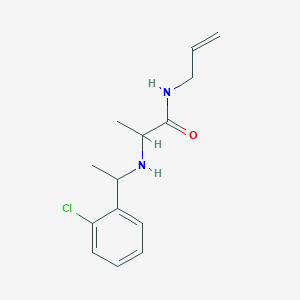
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)

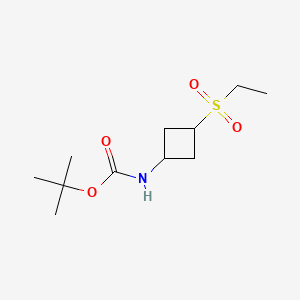

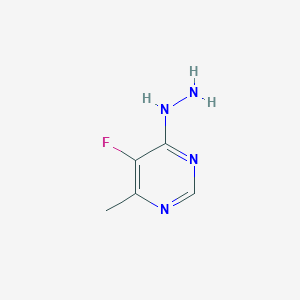
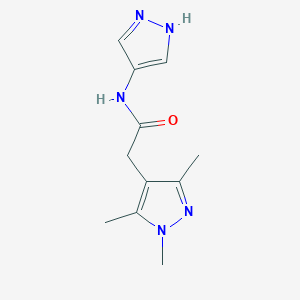
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)
